N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Description
N-(3,4-Dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 3,4-dimethylphenyl substituent at the 2-position and morpholine groups at the 4- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its structural framework is shared with several analogs, which differ primarily in the aryl substituent attached to the triazine core .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-14-3-4-16(13-15(14)2)20-17-21-18(24-5-9-26-10-6-24)23-19(22-17)25-7-11-27-12-8-25;/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOSANNYOUCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution reactions.
Common Reactions:
- Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate.
- Reduction: Reduction can be performed with sodium borohydride.
- Substitution: Nucleophilic substitution reactions are common where morpholino groups can be replaced by other nucleophiles.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets make it a candidate for studying biological pathways and mechanisms.
Biological Activity:
- Acts as an enzyme inhibitor.
- Modulates receptor activity.
These properties suggest its utility in drug development and therapeutic applications.
Medicine
In medical research, this compound is explored for its therapeutic potential in treating various diseases. Its mechanism of action typically involves binding to target proteins and modulating their function.
Potential Therapeutic Uses:
- Cancer treatment through enzyme inhibition.
- Potential applications in neurodegenerative diseases due to receptor modulation.
Industry
This compound is also utilized in developing new materials with specific properties. The unique characteristics imparted by the triazine ring make it suitable for applications in material science.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of this compound on specific targets involved in metabolic pathways related to cancer. The results indicated significant inhibition rates compared to control groups.
Case Study 2: Receptor Modulation
Research focused on the receptor modulatory effects of this compound demonstrated its ability to alter signaling pathways associated with neurodegenerative disorders. This study highlighted the potential for developing new therapeutic agents targeting these pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituents are summarized below:
Key Observations:
- Electronic Effects: The 3,4-dimethylphenyl group (target compound) provides moderate electron donation via methyl groups, contrasting with the electron-withdrawing nitro group in MHY1485 .
- Pharmacokinetics: Morpholino groups enhance solubility and may improve blood-brain barrier penetration, as seen in related triazine derivatives like PQR309 (a brain-penetrant inhibitor with trifluoromethylpyridine substituents) .
Pharmacological and Biochemical Activity
- MHY1485 (4-Nitrophenyl analog): Acts as an mTOR activator but exhibits higher reactivity due to the nitro group, which may contribute to cytotoxicity .
Biological Activity
N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound notable for its complex structure characterized by a triazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride. Its chemical formula is with a molecular weight of 396.9 g/mol. The structure features a triazine core that is substituted with dimorpholino and dimethylphenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆ClN₆O₂ |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-4,6-dimorpholin-1,3,5-triazin-2-amine hydrochloride |
| Solubility | Soluble in DMSO and water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator. The compound's mechanism involves binding to target proteins and modulating their function, which can lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Viability : A study demonstrated that certain derivatives significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 by targeting the eEF2K protein .
- Tumor Suppression : In vivo studies using xenograft models showed that these compounds could induce tumor suppression comparable to established chemotherapeutic agents like paclitaxel without significant toxicity .
Comparative Studies
Comparative studies with similar compounds reveal that the unique substitution pattern of this compound enhances its biological activity compared to other triazine derivatives.
Table 2: Comparative Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-... hydrochloride | MDA-MB-231 | 10 | eEF2K inhibition |
| Another Triazine Derivative | MDA-MB-231 | 25 | Unknown |
| Paclitaxel | MDA-MB-231 | 15 | Microtubule stabilization |
Synthesis and Development
The synthesis of this compound typically involves several steps starting from 3,4-dimethylphenylamine. The reaction with cyanuric chloride forms an intermediate that is subsequently reacted with morpholine under controlled conditions.
Synthetic Route Overview
- Starting Material : 3,4-Dimethylphenylamine
- Reagents : Cyanuric chloride, morpholine
- Conditions : Solvents like dichloromethane; catalysts such as triethylamine
- Final Product : this compound
Case Study 1: Efficacy in TNBC Treatment
A recent clinical evaluation highlighted the compound's potential as a therapeutic agent for TNBC. The study reported that treatment with this compound led to significant tumor regression in mouse models with minimal side effects .
Case Study 2: Enzyme Modulation
Another study focused on the enzyme modulation properties of this compound. It was found to effectively inhibit specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
